molecular formula C20H21NO4 B240949 7-ETHYL-3-[(FURAN-2-YL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE

7-ETHYL-3-[(FURAN-2-YL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE

Cat. No.: B240949
M. Wt: 339.4 g/mol
InChI Key: YUFNDNMBQDZILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ETHYL-3-[(FURAN-2-YL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin-8-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, along with various substituents such as ethyl, furylmethyl, and dimethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHYL-3-[(FURAN-2-YL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-hydroxycoumarin with formaldehyde and amines, catalyzed by reusable titanium dioxide nanopowder in ethanol . This reaction proceeds through the formation of an intermediate, which undergoes further cyclization to yield the desired oxazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-ETHYL-3-[(FURAN-2-YL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furylmethyl group, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halides or amines in the presence of a suitable base such as sodium hydroxide.

Major Products

Scientific Research Applications

7-ETHYL-3-[(FURAN-2-YL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-ETHYL-3-[(FURAN-2-YL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-ETHYL-3-[(FURAN-2-YL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

7-ethyl-3-(furan-2-ylmethyl)-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C20H21NO4/c1-4-16-12(2)17-8-14-9-21(10-15-6-5-7-23-15)11-24-18(14)13(3)19(17)25-20(16)22/h5-8H,4,9-11H2,1-3H3

InChI Key

YUFNDNMBQDZILQ-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OCN(C3)CC4=CC=CO4)C

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=CO4)C)OC1=O)C

Origin of Product

United States

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